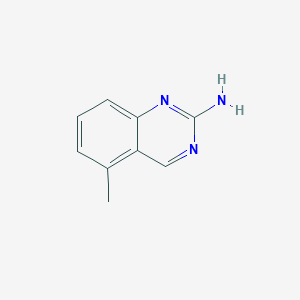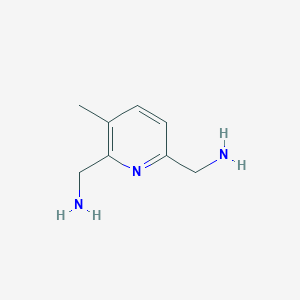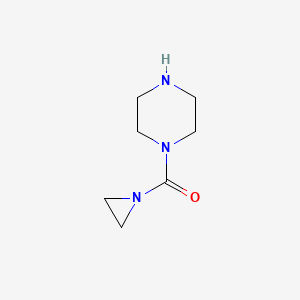
Aziridin-1-yl(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridin-1-yl(piperazin-1-yl)methanone is a compound that features both aziridine and piperazine moieties. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity, while piperazines are six-membered nitrogen-containing heterocycles commonly found in pharmaceuticals. The combination of these two moieties in a single molecule offers unique chemical and biological properties, making this compound an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aziridin-1-yl(piperazin-1-yl)methanone typically involves the reaction of aziridine with piperazine derivatives. One common method involves the reaction of aziridine with piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like acetonitrile at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Aziridin-1-yl(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Aziridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
Aziridin-1-yl(piperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Aziridin-1-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, the compound can increase the levels of endocannabinoids, leading to various biological effects such as pain relief and anti-inflammatory activity .
Comparison with Similar Compounds
Aziridin-1-yl oximes: These compounds also contain the aziridine moiety and exhibit similar reactivity.
Piperazin-1-yl derivatives: Compounds with the piperazine moiety share similar biological activities.
Uniqueness: Aziridin-1-yl(piperazin-1-yl)methanone is unique due to the combination of aziridine and piperazine moieties in a single molecule. This combination provides a distinct set of chemical and biological properties that are not observed in compounds containing only one of these moieties .
Properties
CAS No. |
6540-50-7 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
aziridin-1-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C7H13N3O/c11-7(10-5-6-10)9-3-1-8-2-4-9/h8H,1-6H2 |
InChI Key |
CSTBRLZOUVFOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




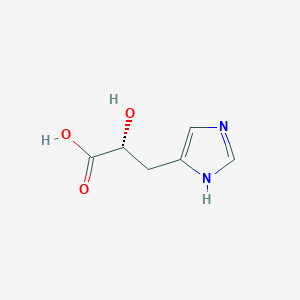
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)
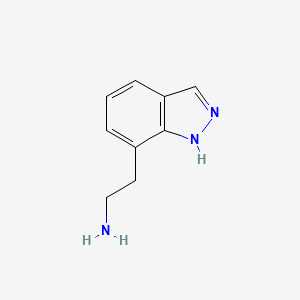
![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11919365.png)
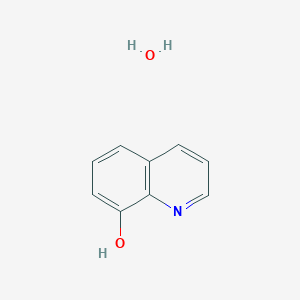
![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)

